molecular formula C17H12N4O5S B2802109 3-Nitro-N-[5-(3-nitro-benzyl)-thiazol-2-yl]-benzamide CAS No. 313960-03-1

3-Nitro-N-[5-(3-nitro-benzyl)-thiazol-2-yl]-benzamide

Cat. No. B2802109
CAS RN: 313960-03-1
M. Wt: 384.37
InChI Key: CRBHQOMDQNYXQX-UHFFFAOYSA-N
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Description

The compound “3-Nitro-N-[5-(3-nitro-benzyl)-thiazol-2-yl]-benzamide” is a complex organic molecule that likely contains a benzamide group, a thiazole group, and multiple nitro groups . These types of compounds are often used in the development of pharmaceuticals and other chemical products .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through various chemical reactions, including nitration, coupling reactions, and substitutions .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzamide and thiazole groups would likely contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the nitro groups, which are electron-withdrawing, and the benzamide and thiazole groups, which may participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure and the presence of the nitro, benzamide, and thiazole groups .

Scientific Research Applications

Antiparasitic Activity

Thiazolides, including nitazoxanide and its derivatives, have demonstrated significant antiparasitic activity against a range of protozoan parasites. Studies have shown that these compounds are effective against Neospora caninum, a protozoan parasite, by inhibiting the adhesion, invasion, and intracellular proliferation of the parasites. Importantly, modifications to the nitro group on the thiazole ring, such as replacing it with a bromide, have shown that the antiparasitic activity can be independent of the nitro group, suggesting alternative mechanisms of action beyond the reduction of the nitro group by nitroreductases (Esposito et al., 2005).

Antibacterial and Antiviral Effects

Thiazolides have exhibited a broad spectrum of activities against enteric bacteria and viruses infecting animals and humans. The presence of a nitro group is critical for activities against anaerobic or microaerophilic parasites and bacteria. Interestingly, intracellular parasites and viruses are susceptible to non-nitro-thiazolides with equal or higher effectiveness, suggesting a versatile mode of action for these compounds (Hemphill & Müller, 2012).

Anticancer Properties

Research has also explored the potential anticancer properties of thiazolides. For instance, benzothiazole derivatives have been synthesized and evaluated for their antitumor activities, indicating that modifications to the thiazolide structure can enhance its inhibitory effect on tumor growth. This suggests that thiazolides could be developed into effective anticancer agents through structural modification and optimization (Yoshida et al., 2005).

Mechanism of Action

The mechanism of action of this compound would likely depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would likely depend on its specific properties. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound could include further exploration of its potential uses, such as in the development of new pharmaceuticals or other chemical products .

properties

IUPAC Name

3-nitro-N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O5S/c22-16(12-4-2-6-14(9-12)21(25)26)19-17-18-10-15(27-17)8-11-3-1-5-13(7-11)20(23)24/h1-7,9-10H,8H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBHQOMDQNYXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CC2=CN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-nitro-N-(5-(3-nitrobenzyl)thiazol-2-yl)benzamide

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